N-(4-chlorophenyl)-4-hydroxybenzamide
Overview
Description
N-(4-chlorophenyl)-4-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom and a hydroxy group at the para position of the benzamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-(4-chlorophenyl)-4-hydroxybenzamide.
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, paclobutrazol, a member of the triazole family, affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: The synthesis of N-(4-chlorophenyl)-4-hydroxybenzamide can be achieved through an aromatic substitution reaction. This involves the reaction of 4-chloroaniline with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Amidation Reaction: Another method involves the amidation of 4-hydroxybenzoic acid with 4-chloroaniline using a dehydrating agent like thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with 4-chloroaniline to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the amide bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug design and development as a scaffold for new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness:
- The presence of both the hydroxy and chlorophenyl groups in N-(4-chlorophenyl)-4-hydroxybenzamide provides a unique combination of properties, making it distinct from other benzamide derivatives. This combination allows for specific interactions with biological targets and unique chemical reactivity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUDFPMGPAELU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352381 | |
Record name | SBB015763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-68-3 | |
Record name | SBB015763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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